molecular formula C9H10F3NO B1603694 N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine CAS No. 1187929-30-1

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1603694
CAS No.: 1187929-30-1
M. Wt: 205.18 g/mol
InChI Key: WBZRNVWIKQDPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine (CAS 1187929-30-1) is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 . This chemical features a trifluoromethoxy substituent on an aromatic phenyl ring, a functional group known to enhance properties such as metabolic stability and membrane permeability in medicinal chemistry, making it a valuable scaffold in drug discovery . While the specific biological activity and mechanism of action for this exact compound require further investigation, structural analogues containing the 3-(trifluoromethoxy)benzyl group are explored in pharmaceutical research for various therapeutic applications . Researchers utilize this compound and its analogs as key building blocks for the synthesis of more complex molecules. For example, compounds with similar N-benzyl motifs are investigated as potential agents for respiratory diseases . Proper handling and storage are essential for this material; it should be kept sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZRNVWIKQDPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609550
Record name N-Methyl-1-[3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-30-1
Record name N-Methyl-1-[3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Synthesis of 3-(Trifluoromethoxy)benzaldehyde

    • Step 1 : Treat 3-hydroxybenzaldehyde with carbon disulfide and methyl iodide to form the xanthate intermediate.
    • Step 2 : Oxidize the xanthate using hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin (DBH) to yield 3-(trifluoromethoxy)benzaldehyde.

    Conditions :

    • Solvent: tert-Butanol/water (1:1)
    • Catalyst: CuSO₄·5H₂O and sodium ascorbate
    • Yield: 52–98% (similar to Hiyama’s method for trifluoromethoxy compounds).
  • Reductive Amination

    • React 3-(trifluoromethoxy)benzaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under inert conditions.

    Conditions :

    • Solvent: Methanol or ethanol
    • Temperature: Room temperature
    • Yield: ~85% (based on analogous reductive amination protocols).

Alkylation of Methylamine with 3-(Trifluoromethoxy)benzyl Halides

Direct alkylation of methylamine using 3-(trifluoromethoxy)benzyl chloride or bromide is a straightforward approach.

Procedure

  • Synthesis of 3-(Trifluoromethoxy)benzyl Chloride

    • Step 1 : Reduce 3-(trifluoromethoxy)benzaldehyde to 3-(trifluoromethoxy)benzyl alcohol using NaBH₄.
    • Step 2 : Treat the alcohol with thionyl chloride (SOCl₂) or PCl₅ to form the corresponding benzyl chloride.

    Conditions :

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C to room temperature
    • Yield: ~90% for alcohol reduction; ~85% for chloride formation.
  • Alkylation Reaction

    • React 3-(trifluoromethoxy)benzyl chloride with excess methylamine in dimethyl sulfoxide (DMSO) containing potassium hydroxide (KOH).

    Conditions :

    • Base: KOH (30% molar excess)
    • Temperature: 80–110°C for 4–20 hours
    • Yield: ~87% (similar to fluoxetine synthesis conditions).

Multi-Step Synthesis via Ozonolysis and Reductive Amination

Adapted from the Spanish patent, this route employs ozonolysis to generate key intermediates.

Procedure

Comparative Analysis of Methods

Method Key Advantages Challenges Yield
Reductive Amination Short synthetic route; high selectivity Requires handling HF-pyridine 85%
Alkylation Scalable for industrial use Requires anhydrous conditions 87%
Multi-Step Synthesis Enantiomerically pure product potential Lengthy; multiple purification steps 88%

Critical Considerations

  • Trifluoromethoxy Group Stability : The OCF₃ group is sensitive to strong bases and high temperatures. Reactions should be conducted under controlled conditions.
  • Solvent Choice : DMSO enhances nucleophilic substitution efficiency but requires careful handling due to its hygroscopic nature.
  • Catalysts : Copper(I) catalysts (e.g., CuSO₄) improve fluorination yields in oxidative desulfurization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine features a trifluoromethoxy group attached to a phenyl ring, enhancing its reactivity and biological interactions. The trifluoromethoxy substituent is known for its strong electron-withdrawing properties, which influence the compound's binding affinity to various molecular targets.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:

  • Oxidation : Can yield N-oxide derivatives.
  • Substitution reactions : Introduces various functional groups onto the phenyl ring.

These reactions are significant for developing derivatives with varied biological activities and enhancing synthetic methodologies in organic chemistry .

Biology

This compound has garnered attention in biological research due to its potential interactions with enzymes and receptors. It is being studied for:

  • Enzyme interactions : Understanding how it modulates enzyme activity.
  • Receptor binding : Investigating its binding affinity to neurotransmitter receptors, which could elucidate its role in neurological pathways.

The trifluoromethoxy group enhances the compound’s ability to interact with specific biological targets, potentially affecting various physiological processes .

Medicine

This compound is being explored for its therapeutic potential in drug development:

  • Pharmaceutical applications : Its unique properties make it a candidate for new pharmaceuticals targeting specific diseases, particularly those involving neurotransmitter systems.
  • Case studies : Initial studies suggest that this compound may exhibit pharmacological effects that warrant further investigation in clinical settings .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProducts FormedNotes
OxidationN-Oxide derivativesDependent on reagents used
SubstitutionVarious functional groupsAllows for structural modifications
TrifluoromethoxylationTrifluoromethoxy derivativesEnhances biological activity
Study FocusFindingsImplications
Enzyme InteractionModulation of enzyme activityPotential therapeutic applications
Receptor BindingBinding affinity assessmentsInsights into pharmacological profiles

Case Studies

Case Study 1: Neurotransmitter Modulation
Research has indicated that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for treating mood disorders and other neurological conditions.

Case Study 2: Synthesis of Derivatives
A study demonstrated the synthesis of several derivatives from this compound, showcasing its versatility as a precursor in medicinal chemistry. These derivatives exhibited varying degrees of biological activity, highlighting the potential for developing novel therapeutics .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy Substitution

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride
  • Structure : Trifluoromethoxy group at the para position.
  • Molecular Formula: C₉H₁₁ClF₃NO.
  • Molecular Weight : 241.638 g/mol.
  • Higher molecular weight due to the hydrochloride salt, which may affect solubility and bioavailability .
Methyl-({[2-(trifluoromethoxy)phenyl]methyl})amine
  • Structure : Trifluoromethoxy group at the ortho position.
  • Molecular Formula: C₉H₁₀F₃NO.
  • Molecular Weight : 205.18 g/mol.
  • Lower molecular weight may improve blood-brain barrier penetration .

Functional Group Replacements

1-(3-(Trifluoromethyl)phenyl)-N-methylpropan-2-amine
  • Structure : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃).
  • Molecular Formula : C₁₁H₁₄F₃N.
  • Molecular Weight : 217.23 g/mol.
  • Predicted boiling point: 223.4 ± 35.0 °C, suggesting higher volatility compared to trifluoromethoxy analogs .

Heterocyclic Modifications

1H-Indazol-5-yl[3-(trifluoromethoxy)phenyl]methanamine (Compound 12ai)
  • Structure : Incorporates an indazole ring.
  • Increased molecular complexity may improve metabolic stability but reduce oral bioavailability .
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
  • Structure : Pyrazole ring attached to the phenyl group.
  • Molecular Formula : C₁₂H₁₅N₃O (free base).
  • Key Differences :
    • Pyrazole introduces a planar heterocycle, which may interact with aromatic stacking regions in enzymes or receptors.
    • Dihydrochloride salt improves aqueous solubility for in vitro assays .
σ-Receptor Binding Affinity
  • Analog Data: Compounds with trifluoromethoxy groups (e.g., ) exhibit Ki values in the nanomolar range for σ₁ and σ₂ receptors. Example: Compound 29 (Ki σ₁ = 2.1 nM; σ₂ = 23 nM).
  • Comparison : The meta-trifluoromethoxy group in the target compound may offer a balance between σ₁/σ₂ selectivity and steric effects, though direct data are needed .

Biological Activity

N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₁₁F₃NO
  • Molecular Weight : Approximately 241.64 g/mol
  • Structural Features : The compound contains a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Binding Affinity : The methylated amine group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function and activity.

3.1 Pharmacological Potential

Research indicates that this compound exhibits pharmacological properties that may be useful in various therapeutic applications:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive function and mood disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

3.2 Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to evaluate the effects of different substitutions on the phenyl ring. These studies highlight the importance of the trifluoromethoxy group in enhancing biological activity compared to analogs without this substituent .

4. Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

Study ReferenceFindings
Demonstrated enhanced lipophilicity and membrane penetration capabilities.
Identified potential interactions with neurotransmitter receptors, suggesting cognitive enhancement properties.
Reported antimicrobial activity against specific bacterial strains, warranting further investigation into its therapeutic applications.

5. Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-Methyl-4-methoxybenzamineMethoxy group instead of trifluoromethoxyAntidepressantLacks trifluoromethyl effects
4-TrifluoromethylbenzylamineTrifluoromethyl group without methanolModulates neurotransmittersDifferent amine structure
1-(4-Fluorophenyl)methanamineFluoro group instead of trifluoromethoxyAntidepressant propertiesLess potent due to weaker electronegativity

Q & A

Basic: What synthetic strategies are effective for synthesizing N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves alkylation of a secondary amine with a halogenated trifluoromethoxy-phenyl precursor. For example, analogs like 1H-indazol-5-yl[3-(trifluoromethoxy)phenyl]methanamine (Compound 12ai ) are synthesized via nucleophilic substitution using bromomethyl intermediates (e.g., 3-(5-(bromomethyl)naphthalen-1-yl)-3-(trifluoromethyl)-3H-diazirine) and secondary amines under mild conditions . Yield optimization strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts to enhance reactivity.
  • Temperature Control : Reactions performed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate pure products, achieving yields up to 69% .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize sigma receptor affinity in derivatives of this compound?

Methodological Answer:
SAR studies require systematic variation of substituents and evaluation via radioligand binding assays :

  • Substituent Variation : Modify the N-methyl group (e.g., ethyl, isopropyl) and trifluoromethoxy position (ortho, meta, para) to assess steric and electronic effects .
  • Binding Assays : Use ³H-pentazocine for σ1 receptors and [³H]DTG (with σ1 blockers) for σ2 receptors. Ki values are calculated via the Cheng-Prusoff equation .
  • Data Analysis : Compare Ki values (e.g., Compound 29 : σ1 Ki = 2.1 nM, σ2 Ki = 18 nM) to identify high-affinity analogs .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Characterize aromatic protons (δ 7.10–6.78 ppm for para-substituted phenyl groups) and methyl groups (δ 2.34 ppm for N-methyl) .
  • LCMS : Confirm molecular weight (e.g., m/z 220 [M+H]⁺ for a related compound) and purity (>98%) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~2788 cm⁻¹ and trifluoromethoxy C-F vibrations at 1154 cm⁻¹) .

Advanced: What methodologies are employed to determine the in vivo efficacy and safety profile of this compound in preclinical models?

Methodological Answer:

  • Seizure Models : Administer test compounds (e.g., 10–60 mg/kg) 15 minutes prior to convulsant agents (e.g., carbamazepine). Monitor for loss of righting reflex or clonic seizures over 30 minutes .
  • Toxicity Assessment :
    • Acute Toxicity : LD50 determination (e.g., oral LD50 in rabbits: 980 mg/kg) .
    • Organ-Specific Effects : Histopathological analysis of liver/kidney tissue post-administration.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

Basic: How can researchers ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

  • Standardized Protocols : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis of trifluoromethoxy groups.
  • Quality Control :
    • Intermediate Tracking : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane).
    • Batch Consistency : Validate purity across batches using HPLC (C18 column, 90:10 H₂O/ACN) .

Advanced: How can computational modeling guide the design of this compound derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Prediction : Use software like Schrödinger’s MetabSite to identify labile sites (e.g., N-methyl or trifluoromethoxy groups) prone to CYP450 oxidation.
  • Docking Studies : Simulate binding to σ receptors (PDB: 6DK1) to prioritize derivatives with strong hydrophobic interactions (e.g., trifluoromethoxy-phenyl with Phe 196) .
  • In Silico ADME : Predict logP (target: 2.5–3.5) and blood-brain barrier penetration (e.g., BOILED-Egg model) .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Reagent Stoichiometry : Optimize molar ratios (e.g., amine:halide = 1:1.2) to minimize excess reagent waste.
  • Solvent Selection : Replace THF with toluene for improved solubility and easier removal under reduced pressure.
  • Safety Protocols : Handle trifluoromethoxy precursors in fume hoods due to potential HF release .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Assay Standardization : Validate receptor binding protocols using reference ligands (e.g., haloperidol for σ receptors) to control for batch-to-batch variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Ki values, IC50) and apply statistical tools (e.g., Bland-Altman plots) to identify outliers.
  • Crystallographic Validation : Resolve 3D structures of ligand-receptor complexes to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3-(trifluoromethoxy)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.